molecular formula C39H46N6O6 B8103698 DBCO-Val-Cit-PAB-OH

DBCO-Val-Cit-PAB-OH

Cat. No.: B8103698
M. Wt: 694.8 g/mol
InChI Key: UKSUTABXRCDSHE-LBHUVFDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Val-Cit-PAB-OH involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzyl alcohol through a carbamate bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced under controlled environments to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

DBCO-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are antibody-drug conjugates, where the drug payload is effectively linked to the antibody through the this compound linker .

Scientific Research Applications

DBCO-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of DBCO-Val-Cit-PAB-OH involves its role as a linker in antibody-drug conjugates. Upon administration, the ADC binds to the target antigen on the cancer cell surface, forming an ADC-antigen complex. This complex is internalized into the cancer cell, where lysosomal enzymes cleave the valine-citrulline dipeptide, releasing the active drug payload to exert its cytotoxic effects .

Properties

IUPAC Name

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUTABXRCDSHE-LBHUVFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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